1,2,4,5-テトラジン-3,6-ジカルボン酸二ナトリウム

説明

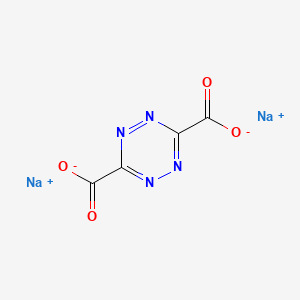

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound with the molecular formula C4H2N4Na2O4. It is a salt form of 1,2,4,5-tetrazine-3,6-dicarboxylic acid, characterized by its yellow-brown solid appearance. This compound is known for its unique reactivity and has been utilized in various scientific research applications, particularly in the fields of chemistry and materials science .

科学的研究の応用

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate has several scientific research applications:

作用機序

Target of Action

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a complex compound with a variety of potential targets. It has been used as a bridging ligand towards silver (i) and copper (i) ions . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .

Mode of Action

The compound interacts with its targets primarily through its tetrazine unit. The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a drastic color change from yellow to pink and vice versa . This property makes it useful in applications such as optical sensor materials for the detection of oxidative agents .

Biochemical Pathways

It’s known that the compound can participate as dienes in the inverse electron demand (id) diels–alder cycloaddition reactions . This reaction is used for the convenient preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .

Pharmacokinetics

Its molecular weight of 21405 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate’s action are largely dependent on its targets and mode of action. As an optical sensor material, it can detect oxidative agents, resulting in a color change . In coordination chemistry, it acts as a bridging ligand, leading to the formation of complex structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate. For instance, the compound’s optical sensor properties are likely to be affected by the presence and concentration of oxidative agents in the environment . Additionally, factors such as temperature, pH, and the presence

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the reaction of ethyl diazoacetate with sodium hydroxide. The process is carried out in a three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and addition funnel. Sodium hydroxide (320 g, 8 mol) is dissolved in water (500 mL), and ethyl diazoacetate (200 g, 1.75 mol) is added dropwise while maintaining the temperature between 60°C and 80°C. The reaction mixture is then cooled, and the resulting slurry is washed with ethanol and ether to yield the desired product .

Industrial Production Methods

Industrial production methods for disodium 1,2,4,5-tetrazine-3,6-dicarboxylate are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction vessels and conditions to meet industrial demands.

化学反応の分析

Types of Reactions

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation and Reduction: The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a color change from yellow to pink and vice versa.

Cycloaddition Reactions: It participates in inverse electron demand Diels-Alder reactions with dienophiles or heterodienophiles, forming cycloadducts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitrous gases.

Cycloaddition: Typical conditions involve the use of dienophiles or heterodienophiles under mild to moderate temperatures.

Major Products Formed

Oxidation: The major product is the oxidized form of the tetrazine unit.

Cycloaddition: The major products are cycloadducts formed from the reaction with dienophiles or heterodienophiles.

類似化合物との比較

Similar Compounds

1,2,4,5-Tetrazine-3,6-dicarboxylic acid: The parent acid form of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate.

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: A dimethyl ester derivative used in similar cycloaddition reactions.

Uniqueness

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is unique due to its salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its acid or ester derivatives. Its reversible redox properties and ability to participate in cycloaddition reactions further distinguish it from similar compounds .

生物活性

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a compound belonging to the class of tetrazines, characterized by its unique structure that includes two carboxylate groups. This compound has garnered interest due to its diverse biological activities and potential applications in various fields such as organic synthesis and materials science.

Chemical Structure and Properties

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate features a five-membered heterocyclic ring containing four nitrogen atoms. The presence of two carboxylate groups enhances its solubility in water and reactivity with biological molecules. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate exhibit significant antimicrobial activity. For instance:

- Efficacy Against Microorganisms : Some derivatives have shown effectiveness as biocides against a range of bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Bioorthogonal Chemistry

The compound is utilized in bioorthogonal labeling techniques due to its ability to participate in inverse electron-demand Diels-Alder reactions. This characteristic allows it to react selectively with dienophiles in biological systems without interfering with native biochemical processes. Applications include:

- Targeted Drug Delivery : Functionalized tetrazines can be attached to therapeutic agents for targeted delivery to specific cells or tissues .

- Imaging Techniques : The compound can be employed in imaging applications by labeling biomolecules for visualization in live cells .

Synthesis and Reactivity

The synthesis of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate typically involves several key steps that enhance its reactivity:

- Formation of Dihydrotetrazine : Initial synthesis often yields a dihydrotetrazine intermediate which is then oxidized to form the tetrazine structure.

- Reactivity Studies : Interaction studies have demonstrated that this compound reacts rapidly with various dienophiles under mild conditions .

Case Studies

Several studies have explored the application of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate in different contexts:

- Cycloaddition Reactions : In a study involving the Diels-Alder reaction with norbornene derivatives, disodium 1,2,4,5-tetrazine-3,6-dicarboxylate exhibited high reactivity and selectivity . This reaction was characterized by over 93% conversion efficiency.

| Reaction Component | Conversion Efficiency |

|---|---|

| Norbornene | >93% |

| Other dienophiles | Variable |

Summary of Findings

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a versatile compound with notable biological activities including antimicrobial properties and applications in bioorthogonal chemistry. Its unique structural features facilitate diverse chemical transformations and interactions with biological molecules.

特性

IUPAC Name |

disodium;1,2,4,5-tetrazine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENHORAEJXDWQQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655096 | |

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113631-48-4 | |

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。